

(16R)-Dihydrositsirikine: Application Notes and Protocols for Use as a Chemical Probe

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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B15588629

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A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization of **(16R)-Dihydrositsirikine**'s biological activity and its potential application as a chemical probe. While its chemical structure and origin are documented, detailed information regarding its specific biological targets, mechanism of action, and quantitative data from biological assays is not currently available.

(16R)-Dihydrositsirikine is a known natural product, an indole alkaloid isolated from the medicinal plant *Catharanthus roseus*.^{[1][2]} This plant is a rich source of over 130 terpenoid indole alkaloids, some of which possess significant pharmacological activities, including anticancer and antihypertensive effects.^{[3][4][5]} Prominent examples of bioactive alkaloids from *C. roseus* include vinblastine and vincristine, which are used in cancer chemotherapy.^{[3][4]} These well-studied compounds function by inhibiting microtubule formation, a critical process for cell division.^[3] Other alkaloids from this plant, such as ajmalicine and serpentine, are used as antihypertensive agents.^[4]

Despite the rich pharmacology of its plant of origin, **(16R)-Dihydrositsirikine** itself remains largely uncharacterized in a biological context. Chemical suppliers list the compound, providing basic information such as its CAS number (6519-26-2), molecular formula (C₂₁H₂₈N₂O₃), and molecular weight (356.47 g/mol).^[6] However, these resources do not provide any data on its biological activity or potential uses in research.

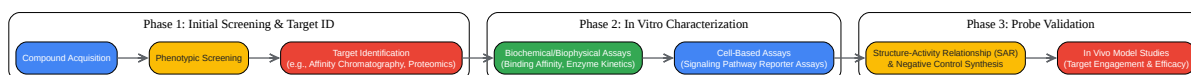
Current Status of Biological Data:

- **Target Identification:** There are no published studies identifying the specific molecular target(s) of **(16R)-Dihydrositsirikine**.
- **Mechanism of Action:** The mechanism by which **(16R)-Dihydrositsirikine** might exert a biological effect is unknown.
- **Quantitative Data:** No quantitative data, such as IC₅₀, EC₅₀, or K_i values, from biological assays are available in the public domain.
- **Signaling Pathway Modulation:** While some vendors categorize the compound under broad signaling pathway labels, this appears to be a general classification for natural products rather than based on specific experimental evidence for **(16R)-Dihydrositsirikine**.

Due to the absence of this fundamental biological information, it is not possible to provide the detailed Application Notes and Protocols as requested. The creation of such documents, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, is contingent upon the availability of primary research data that elucidates the compound's bioactivity.

Future Directions and Recommendations for Researchers:

For researchers interested in the potential of **(16R)-Dihydrositsirikine** as a chemical probe, the following experimental workflow would be necessary to establish its biological profile:



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Caption: A logical workflow for characterizing a novel natural product.

Conclusion:

The development of **(16R)-Dihydrositsirikine** into a useful chemical probe is dependent on foundational research to identify its biological target and characterize its activity. At present, the lack of such data in the scientific literature precludes the creation of detailed application notes and protocols. Researchers are encouraged to undertake the necessary screening and validation studies to unlock the potential of this and other uncharacterized natural products.

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